3'-Deoxyadenosine-5'-monophosphate
3'-Deoxyadenosine-5'-monophosphate
Brand Name:
Vulcanchem
CAS No.:
17434-81-0
VCID:
VC21074377
InChI:
InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1
SMILES:
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O
Molecular Formula:
C10H14N5O6P
Molecular Weight:
331.22 g/mol
3'-Deoxyadenosine-5'-monophosphate
CAS No.: 17434-81-0
Cat. No.: VC21074377
Molecular Formula: C10H14N5O6P
Molecular Weight: 331.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17434-81-0 |
|---|---|
| Molecular Formula | C10H14N5O6P |
| Molecular Weight | 331.22 g/mol |
| IUPAC Name | [(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
| Standard InChI | InChI=1S/C10H14N5O6P/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
| Standard InChI Key | XKFCKNDXVMFENB-BAJZRUMYSA-N |
| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
| SMILES | C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
| Canonical SMILES | C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
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